N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-methyl-N-(2-morpholinoethyl)benzamide hydrochloride
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Overview
Description
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-methyl-N-(2-morpholinoethyl)benzamide hydrochloride is a synthetic organic compound that belongs to the class of benzamide derivatives This compound is characterized by the presence of a benzo[d]thiazole ring system substituted with dimethoxy groups and a morpholinoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-methyl-N-(2-morpholinoethyl)benzamide hydrochloride typically involves the following steps:
Formation of the Benzo[d]thiazole Ring: The initial step involves the condensation of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzo[d]thiazole ring system.
Introduction of Dimethoxy Groups: The benzo[d]thiazole intermediate is then subjected to electrophilic aromatic substitution reactions to introduce the dimethoxy groups at the 4 and 7 positions.
Coupling with Benzamide: The substituted benzo[d]thiazole is then coupled with 4-methylbenzoyl chloride in the presence of a base to form the benzamide derivative.
Attachment of Morpholinoethyl Side Chain: The final step involves the reaction of the benzamide derivative with 2-chloroethylmorpholine hydrochloride to introduce the morpholinoethyl side chain.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-methyl-N-(2-morpholinoethyl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinoethyl side chain, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, sodium hydride, dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzamide derivatives.
Substitution: Substituted morpholinoethyl derivatives.
Scientific Research Applications
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-methyl-N-(2-morpholinoethyl)benzamide hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-methyl-N-(2-morpholinoethyl)benzamide hydrochloride involves its interaction with specific molecular targets within cells. The compound is known to bind to certain enzymes and receptors, modulating their activity and influencing various cellular pathways. For example, it may inhibit the activity of specific kinases or proteases, leading to altered signal transduction and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(trifluoromethyl)benzamide hydrochloride.
- N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride.
- N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(methylthio)-N-(3-morpholinopropyl)benzamide hydrochloride.
Uniqueness
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-methyl-N-(2-morpholinoethyl)benzamide hydrochloride is unique due to its specific substitution pattern on the benzo[d]thiazole ring and the presence of a morpholinoethyl side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methyl-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S.ClH/c1-16-4-6-17(7-5-16)22(27)26(11-10-25-12-14-30-15-13-25)23-24-20-18(28-2)8-9-19(29-3)21(20)31-23;/h4-9H,10-15H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZZKSCZLZTVOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CCN2CCOCC2)C3=NC4=C(C=CC(=C4S3)OC)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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